Sitokiren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPH3127 is a small-molecule renin inhibitor developed by Shanghai Pharmaceuticals for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that target the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance in the body. SPH3127 is believed to be more potent than aliskiren, another renin inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SPH3127 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of SPH3127 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
SPH3127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
SPH3127 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the renin-angiotensin-aldosterone system and its role in hypertension.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and kidney disease, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals
Mécanisme D'action
SPH3127 exerts its effects by directly inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is reduced, and kidney function is improved. The molecular targets include the active site of renin, where SPH3127 binds and prevents its enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aliskiren: Another renin inhibitor used for the treatment of hypertension.
Remikiren: A renin inhibitor with a different chemical structure but similar mechanism of action.
Zankiren: Another renin inhibitor with comparable pharmacological properties.
Uniqueness of SPH3127
SPH3127 stands out due to its higher potency and improved pharmacokinetic profile compared to other renin inhibitors. It has shown better bioavailability and a more sustained antihypertensive effect in preclinical models. Additionally, SPH3127 has completed phase II clinical trials, demonstrating its potential as a promising therapeutic agent for hypertension .
Propriétés
Numéro CAS |
1399849-02-5 |
---|---|
Formule moléculaire |
C22H32N6O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H32N6O4/c1-14-5-8-17-19(26-27(20(17)25-14)11-4-9-24-22(30)31-3)15(2)28(16-6-7-16)21(29)18-13-23-10-12-32-18/h5,8,15-16,18,23H,4,6-7,9-13H2,1-3H3,(H,24,30)/t15-,18-/m1/s1 |
Clé InChI |
GRTDDIZIUSADLD-CRAIPNDOSA-N |
SMILES isomérique |
CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)[C@@H](C)N(C3CC3)C(=O)[C@H]4CNCCO4 |
SMILES canonique |
CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)C(C)N(C3CC3)C(=O)C4CNCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.